![molecular formula C8H13N2OP B13514380 [6-(Dimethylphosphoryl)pyridin-3-yl]methanamine](/img/structure/B13514380.png)
[6-(Dimethylphosphoryl)pyridin-3-yl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[6-(Dimethylphosphoryl)pyridin-3-yl]methanamine: is a chemical compound with the molecular formula C8H13N2OP. It is known for its potential biological activity and various applications in scientific research . The compound is characterized by the presence of a dimethylphosphoryl group attached to a pyridine ring, which is further connected to a methanamine group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [6-(Dimethylphosphoryl)pyridin-3-yl]methanamine typically involves the reaction of 3-pyridylmethanamine with dimethylphosphoryl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using industrial-scale chromatography or crystallization techniques to achieve the required purity for commercial applications .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: [6-(Dimethylphosphoryl)pyridin-3-yl]methanamine can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Substitution: The pyridine ring can undergo substitution reactions, where various substituents can be introduced at different positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Electrophilic or nucleophilic reagents, depending on the desired substitution, are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [6-(Dimethylphosphoryl)pyridin-3-yl]methanamine is used as a building block for the synthesis of more complex molecules.
Biology
The compound has shown potential biological activity, making it a subject of interest in biological research. It is studied for its interactions with biological molecules and its potential as a lead compound for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, the compound is used in the development of new materials and as a reagent in various chemical processes. Its unique properties make it valuable for applications in material science and industrial chemistry .
Wirkmechanismus
The mechanism of action of [6-(Dimethylphosphoryl)pyridin-3-yl]methanamine involves its interaction with specific molecular targets in biological systems. The dimethylphosphoryl group can interact with enzymes and receptors, modulating their activity. The compound can also participate in various biochemical pathways, influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [5-(Aminomethyl)pyridin-2-yl]dimethylphosphine oxide
- [6-(Dimethylphosphoryl)pyridin-2-yl]methanamine
Uniqueness
Compared to similar compounds, [6-(Dimethylphosphoryl)pyridin-3-yl]methanamine has a unique position of the dimethylphosphoryl group on the pyridine ring, which can influence its reactivity and interaction with biological molecules. This unique structure can lead to different biological activities and applications, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C8H13N2OP |
|---|---|
Molekulargewicht |
184.18 g/mol |
IUPAC-Name |
(6-dimethylphosphorylpyridin-3-yl)methanamine |
InChI |
InChI=1S/C8H13N2OP/c1-12(2,11)8-4-3-7(5-9)6-10-8/h3-4,6H,5,9H2,1-2H3 |
InChI-Schlüssel |
HPPBXDHGLIWOAW-UHFFFAOYSA-N |
Kanonische SMILES |
CP(=O)(C)C1=NC=C(C=C1)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(9-Chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)acetaldehyde](/img/structure/B13514302.png)
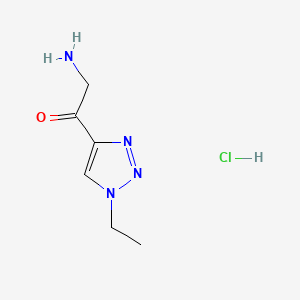
![rac-1-[(3R,4S)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-3-(5-chloro-3-methyl-1,2-oxazol-4-yl)propan-1-one hydrochloride, trans](/img/structure/B13514313.png)

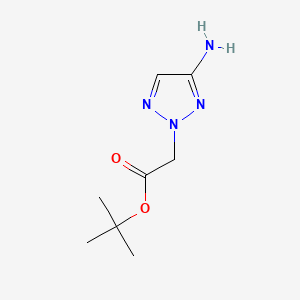

![[(2-Chloro-1,3-thiazol-4-yl)methyl]phosphonicacid](/img/structure/B13514336.png)
![(Cyclobutylmethyl)[(2-fluoro-5-methylphenyl)methyl]amine](/img/structure/B13514337.png)
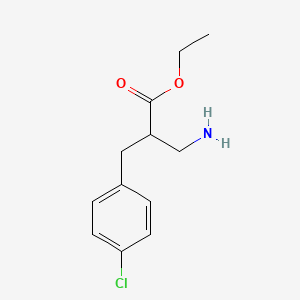
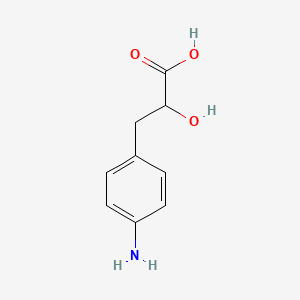
![4-Methyl-1,3,8-triazatricyclo[7.5.0.0,2,7]tetradeca-2,4,6,8-tetraene-6-carboxylic acid hydrochloride](/img/structure/B13514372.png)
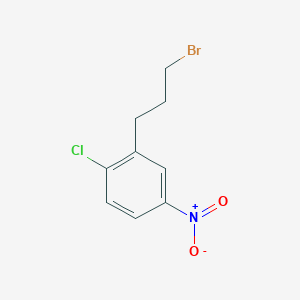
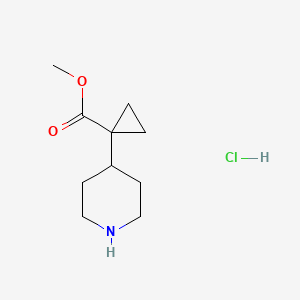
![methyl 2-amino-3-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]propanoate dihydrochloride](/img/structure/B13514395.png)
